molecular formula C9H14N2O B1614257 (1-Cyclopentyl-1H-imidazol-5-YL)methanol CAS No. 915919-86-7

(1-Cyclopentyl-1H-imidazol-5-YL)methanol

Cat. No.: B1614257
CAS No.: 915919-86-7
M. Wt: 166.22 g/mol
InChI Key: XCKCWPPYXOHBLG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentyl-1H-imidazol-5-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, oxidized derivatives like aldehydes and carboxylic acids, and reduced imidazole compounds .

Mechanism of Action

The mechanism of action of (1-Cyclopentyl-1H-imidazol-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . The cyclopentyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure without the cyclopentyl and methanol groups.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the imidazole ring.

    (1-Cyclopentyl-1H-imidazol-5-YL)ethanol: Similar structure with an ethanol group instead of methanol.

Uniqueness

(1-Cyclopentyl-1H-imidazol-5-YL)methanol is unique due to its combination of the cyclopentyl group, imidazole ring, and methanol group, which provides a distinct set of chemical properties and reactivity patterns .

Properties

IUPAC Name

(3-cyclopentylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-6-9-5-10-7-11(9)8-3-1-2-4-8/h5,7-8,12H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKCWPPYXOHBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650281
Record name (1-Cyclopentyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-86-7
Record name (1-Cyclopentyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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